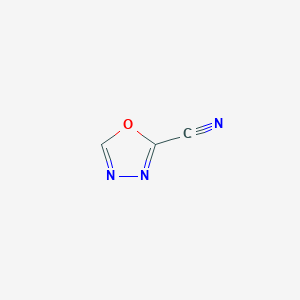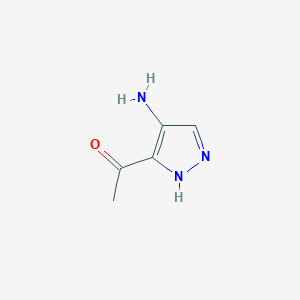
1,3,4-Oxadiazole-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Oxadiazole-2-carbonitrile is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is derived from furan by substituting two methylene groups with two pyridine-type nitrogens. It is one of the regioisomeric structures of oxadiazoles, which are known for their diverse chemical and biological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,4-Oxadiazole-2-carbonitrile can be synthesized through various methods. One common approach involves the cyclization of N,N’-diacylhydrazines in the presence of dehydrating agents . Another method includes the reaction of hydrazides with carboxylic acids or amides, followed by cyclization . The use of isoselenocyanato esters via cyclodeselenization is also a notable synthetic route .
Industrial Production Methods
Industrial production of 1,3,4-oxadiazole derivatives often involves large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The choice of reagents and solvents, as well as reaction temperature and time, are crucial factors in the industrial synthesis of these compounds .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4-Oxadiazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxadiazole compounds.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and bromine, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which have significant biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
1,3,4-Oxadiazole-2-carbonitrile has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1,3,4-oxadiazole-2-carbonitrile involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as thymidylate synthase, histone deacetylase, and topoisomerase II, which are crucial for cell proliferation and survival . Additionally, it can interfere with signaling pathways like the NF-kB signaling pathway, leading to its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazole: Another regioisomer with similar biological activities but different chemical properties.
1,2,3-Oxadiazole: Known for its unique reactivity and applications in different fields.
1,2,5-Oxadiazole: Less studied but still significant in certain chemical reactions.
Uniqueness
1,3,4-Oxadiazole-2-carbonitrile stands out due to its broad spectrum of biological activities and its versatility in chemical synthesis. Its ability to form stable derivatives with diverse functional groups makes it a valuable compound in various scientific and industrial applications .
Eigenschaften
IUPAC Name |
1,3,4-oxadiazole-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HN3O/c4-1-3-6-5-2-7-3/h2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYVAXKIWCQRKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(O1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Benzyl-4-azaspiro[2.4]heptan-5-one](/img/structure/B13674001.png)





![4-Iodobenzo[d]thiazole-2-carbonitrile](/img/structure/B13674047.png)







